3-Bromo-2,4,6-trimethylpyridine hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,4,6-trimethylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-5-4-6(2)10-7(3)8(5)9;/h4H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPUTAYOSRCADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

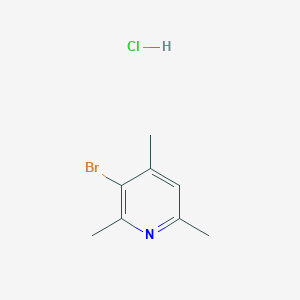

Chemical structure of 3-Bromo-2,4,6-collidine HCl

An In-Depth Technical Guide to 3-Bromo-2,4,6-Collidine Hydrochloride: Structure, Synthesis, and Applications

Executive Summary

In the landscape of modern drug discovery and materials science, the design and synthesis of complex molecular architectures depend on the availability of versatile, high-purity chemical building blocks. Heterocyclic compounds, in particular, represent a cornerstone of many therapeutic agents and functional materials.[1] 3-Bromo-2,4,6-collidine hydrochloride is a specialized heterocyclic intermediate that offers chemists a unique combination of features: a sterically hindered pyridine core, a reactive bromine handle for cross-coupling reactions, and the stability afforded by its hydrochloride salt form.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the compound's chemical structure, outlines a logical synthetic pathway with detailed protocols, explores its key applications in organic synthesis, and provides essential safety and handling information. The insights herein are grounded in established chemical principles and aim to empower scientists to effectively utilize this valuable reagent in their research endeavors.

Molecular Structure and Physicochemical Properties

The utility of 3-Bromo-2,4,6-collidine HCl stems directly from its distinct molecular architecture, which combines the features of a substituted pyridine with a reactive halogen.

2.1 The Collidine Core

The parent structure, 2,4,6-collidine (also known as 2,4,6-trimethylpyridine), is a well-known organic base.[2] The three methyl groups on the pyridine ring introduce significant steric hindrance around the nitrogen atom. This steric bulk makes it a poor nucleophile but an effective acid scavenger, a property widely exploited in dehydrohalogenation and other reactions where a non-nucleophilic base is required.[2][3] The methyl groups also activate the ring towards electrophilic substitution.

2.2 Bromination and Regiochemistry

The introduction of a bromine atom at the 3-position is a key functionalization. In the electrophilic bromination of 2,4,6-collidine, the methyl groups at positions 2, 4, and 6 direct the incoming electrophile to the available 3 and 5 positions. The result is a strategically placed halogen that serves as a versatile handle for further synthetic transformations.

2.3 Hydrochloride Salt Formation

The basic nitrogen atom of the pyridine ring readily reacts with hydrochloric acid (HCl) to form a stable hydrochloride salt. This is a common strategy in organic chemistry to improve the handling, stability, and crystallinity of amine-containing compounds. The salt form is typically a solid, which is often easier to purify and store than the corresponding liquid free base. The formation of collidine hydrochloride as a byproduct is a common observation in reactions using collidine as a base.[4]

2.4 Structural Visualization

The chemical structure of 3-Bromo-2,4,6-collidine HCl is depicted below.

Caption: Chemical structure of 3-Bromo-2,4,6-collidine Hydrochloride.

2.5 Physicochemical Data

The key properties of the parent free base, 3-Bromo-2,4,6-collidine, are summarized below. The hydrochloride salt will have a correspondingly higher molecular weight and will exist as a solid with a distinct melting point.

| Property | Value | Source |

| Synonyms | 3-Bromo-2,4,6-trimethylpyridine | [5] |

| CAS Number | 23079-73-4 | [5] |

| Molecular Formula | C₈H₁₀BrN | [5] |

| Molecular Weight | 200.08 g/mol | [5] |

| Appearance | Pale yellow or colorless liquid | [5] |

| Storage Conditions | Store at 0-8°C | [5] |

Synthesis and Characterization

A robust synthetic strategy is crucial for obtaining high-purity material for research and development. A logical and field-proven approach involves a two-step process: the selective bromination of 2,4,6-collidine followed by the formation of the hydrochloride salt.

3.1 Synthetic Strategy Overview

The overall workflow is designed for efficiency and control over the final product's purity.

Caption: Proposed two-step synthesis workflow.

3.2 Detailed Experimental Protocol: Synthesis of 3-Bromo-2,4,6-Collidine

This protocol is based on established methods for the bromination of activated pyridine rings. The choice of N-Bromosuccinimide (NBS) as the brominating agent is often preferred over elemental bromine for its safer handling and higher selectivity.

-

Reaction Setup: To a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4,6-collidine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon and cool the mixture to 0°C using an ice bath. Causality: An inert atmosphere prevents side reactions with atmospheric moisture, and the reduced temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred collidine solution over 30-60 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-2,4,6-collidine.

3.3 Detailed Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 3-Bromo-2,4,6-collidine (1.0 eq) in a minimal amount of a dry, non-polar solvent like diethyl ether or ethyl acetate.

-

Precipitation: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. Causality: The hydrochloride salt is insoluble in non-polar solvents, causing it to precipitate out of the solution as a solid, which is a simple and effective method of isolation and purification.

-

Isolation: A white or off-white precipitate will form. Continue the addition until no further precipitation is observed.

-

Washing and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, dry diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield pure 3-Bromo-2,4,6-collidine HCl.

3.4 Spectroscopic Validation

Confirmation of the final structure is achieved through standard spectroscopic methods:

-

¹H NMR: The spectrum should show three distinct singlets for the three methyl groups and one singlet for the remaining aromatic proton at the 5-position. Upon formation of the hydrochloride salt, the proton on the nitrogen will be present, and all proton signals, particularly the aromatic and adjacent methyl protons, will shift downfield due to the positive charge on the ring.

-

¹³C NMR: The spectrum will show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Modern Chemical Synthesis

The unique structure of 3-Bromo-2,4,6-collidine HCl makes it a valuable reagent, particularly in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[5]

4.1 A Key Building Block for Cross-Coupling Reactions

The C-Br bond at the 3-position is the molecule's primary reactive site for constructing more complex structures. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

The ability to use this building block in such reactions allows for the modular and efficient assembly of complex target molecules, a core principle of modern synthetic chemistry.[6]

4.2 Conceptual Application in a Drug Discovery Workflow

Consider a drug discovery program aiming to develop a novel kinase inhibitor. Many kinase inhibitors feature a substituted heterocyclic core. A medicinal chemist could use 3-Bromo-2,4,6-collidine HCl as a starting fragment. Through a Suzuki coupling reaction, a variety of aryl or heteroaryl groups could be introduced at the 3-position. This rapid diversification allows for the exploration of the chemical space around the collidine core to optimize binding affinity and pharmacokinetic properties (ADMET).[7] The steric bulk of the ortho-methyl groups can also be used strategically to control the conformation of the final molecule, potentially enhancing selectivity for the target kinase.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for 3-Bromo-2,4,6-collidine HCl should always be consulted, the following guidance is based on data for structurally similar compounds.[8][9][10]

5.1 Hazard Assessment

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][10][11]

-

Irritation: Causes skin irritation and serious eye irritation.[8][9] May cause respiratory irritation.[9][10]

-

Flammability: The parent compound, 2,4,6-collidine, is a flammable liquid.[10]

5.2 Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[8][9] Ensure safety showers and eyewash stations are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][9]

5.3 Storage and Stability

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][12]

-

The hydrochloride salt form is generally more stable and less volatile than the free base, making it preferable for long-term storage.

Conclusion

3-Bromo-2,4,6-collidine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its structure provides a unique combination of steric hindrance, a reactive handle for diversification, and enhanced stability in its salt form. For researchers in drug discovery, agrochemicals, and materials science, understanding the properties, synthesis, and applications of this versatile building block is key to designing and executing efficient and powerful synthetic strategies.

References

- Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Bromo-2,6-dimethylaniline.

- Fisher Scientific. (2015, May 12). Safety Data Sheet: 2,4,6-Collidine.

- TCI EUROPE N.V. Safety Data Sheet: 2,4,6-Tribromoaniline.

- MedchemExpress. (2025, November 5). Safety Data Sheet: 6-Bromo-4-chloroquinoline.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2,4,6-trimethylpyridine.

- Chem-Impex. 3-Bromo-2,4,6-trimethylpyridine.

- PrepChem.com. Synthesis of collidine hydrochloride.

- ChemicalBook. 2,4,6-Collidine synthesis.

- Organic Syntheses. PREPARATION OF BIS(2,4,6-TRIMETHYLPYRIDINE)IODINE(I) HEXAFLUOROPHOSPHATE AND BIS(2,4,6-TRIMETHYLPYRIDINE) BROMINE(I)

- Sigma-Aldrich. 3-Bromo-2,4,6-trimethylaniline 98%.

- PubChem. 3-Bromo-2,4,6-trimethylaniline. National Center for Biotechnology Information.

- Taylor & Francis. Collidine – Knowledge and References.

- ChemicalBook. (2026, January 13). 2,4,6-Collidine.

- Wikipedia. 2,4,6-Trimethylpyridine.

- Jiang, H., et al. (2022). Click chemistry and drug delivery: A bird's-eye view. Journal of Controlled Release, 348, 829-850.

- LookChem. Cas 108-75-8, 2,4,6-Collidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 8). The Role of Heterocyclic Intermediates in Modern Drug Discovery.

- NIST. Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook.

- Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230.

- CDH Fine Chemical. 2,4,6-Collidine MATERIAL SAFETY DATA SHEET.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

3-Bromo-2,4,6-trimethylpyridine hydrochloride molecular weight and formula

Topic: 3-Bromo-2,4,6-trimethylpyridine hydrochloride: Molecular Characterization and Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2,4,6-trimethylpyridine hydrochloride is a specialized halogenated pyridine derivative utilized primarily as a sterically demanded building block in medicinal chemistry and ligand synthesis. Characterized by the "collidine" core (2,4,6-trimethylpyridine), the 3-bromo substitution provides a unique vector for cross-coupling reactions, while the methyl groups at the 2, 4, and 6 positions impose significant steric influence, altering the electronic and spatial properties of the pyridine nitrogen. This guide details its physicochemical properties, synthesis protocols, and applications in high-value organic synthesis.

Part 1: Physicochemical Characterization[1]

Molecular Identity and Formula Derivation

The compound is the hydrochloride salt of 3-bromo-2,4,6-trimethylpyridine (also known as 3-bromo-s-collidine).

-

IUPAC Name: 3-Bromo-2,4,6-trimethylpyridine hydrochloride

-

Base CAS Number: 23079-73-4 (Free Base)

-

Salt Stoichiometry: 1:1 (Base : HCl)

Formula Calculation

| Component | Atom Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 11 | 1.008 | 11.088 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Chlorine (Cl) | 1 | 35.450 | 35.450 |

| Total | 236.537 |

-

Molecular Formula:

(or written as -

Molecular Weight: 236.54 g/mol

Structural Analysis

The "collidine effect" is the defining feature of this molecule. The methyl groups at positions 2 and 6 flank the nitrogen atom, creating a "steric pocket" that modulates the basicity and nucleophilicity of the nitrogen.

-

Steric Hindrance: The 2,6-dimethyl pattern hinders the nitrogen lone pair, making it less nucleophilic towards large electrophiles but maintaining basicity towards protons (hence the stable HCl salt).

-

Regiochemistry: The 3-position is the only electronically activated site available for electrophilic aromatic substitution on the collidine ring, as the 2, 4, and 6 positions are blocked by methyls.

Part 2: Synthesis & Production Protocols

Synthetic Pathway

The synthesis involves the regioselective bromination of 2,4,6-trimethylpyridine followed by salt formation. Direct bromination is facilitated by the electron-donating methyl groups, which activate the ring.

Figure 1: Synthetic workflow for the production of 3-Bromo-2,4,6-trimethylpyridine Hydrochloride.

Experimental Protocol

Caution: Bromine is highly corrosive and toxic. Perform all operations in a functioning fume hood.

Step A: Bromination of 2,4,6-Trimethylpyridine

-

Setup: Charge a 500 mL round-bottom flask with 2,4,6-trimethylpyridine (12.1 g, 100 mmol) and glacial acetic acid (50 mL).

-

Addition: Cool the solution to 0–5°C in an ice bath. Add a solution of bromine (16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 30 minutes.

-

Note: The methyl groups activate the ring, allowing bromination under milder conditions than unsubstituted pyridine.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC or GC-MS.

-

Workup: Quench with saturated aqueous

to remove excess bromine. Neutralize with -

Isolation: Dry the organic layer over

and concentrate in vacuo to yield the free base as a pale yellow oil.

Step B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base (approx. 20 g) in anhydrous diethyl ether or 1,4-dioxane (100 mL).

-

Acidification: Slowly bubble dry HCl gas into the solution or add 4M HCl in dioxane (1.1 equivalents) dropwise with vigorous stirring at 0°C.

-

Precipitation: The hydrochloride salt will precipitate as a white to off-white solid.

-

Purification: Filter the solid under inert atmosphere (nitrogen). Wash with cold ether to remove unreacted base. Dry under high vacuum.

Part 3: Applications in Drug Discovery

The "Privileged" Steric Scaffold

In drug design, the 3-bromo-2,4,6-trimethylpyridine scaffold serves two critical functions:

-

Conformational Locking: The methyl groups restrict rotation of the pyridine ring when coupled to other aromatics (e.g., via Suzuki coupling at the 3-position), locking the drug molecule into a bioactive conformation.

-

Metabolic Stability: The methyl groups at the

-positions (2 and 6) block metabolic oxidation at the nitrogen and adjacent carbons, potentially extending the half-life of the drug candidate.

Reactivity Map

The compound acts as a versatile electrophile in transition-metal catalyzed cross-couplings.

Figure 2: Functionalization pathways for the 3-bromo-2,4,6-trimethylpyridine scaffold.

Key Application: Ligand Synthesis

The free base derived from this salt is a precursor to bulky nitrogen ligands used in catalysis. The steric bulk prevents the formation of unreactive metal-bis(pyridine) complexes, thereby maintaining open coordination sites on the metal center for catalysis.

Part 4: Safety and Handling

Hazard Identification (GHS)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols

-

Hygroscopic Nature: Pyridine hydrochloride salts are often hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) to prevent the formation of a sticky hydrate.

-

Neutralization: If the free base is required, partition the salt between dichloromethane and saturated sodium bicarbonate solution.

References

-

Chemical Identity & Properties: PubChem. 3-Bromo-2,4,6-trimethylpyridine (Compound).[1][2] National Library of Medicine. Available at: [Link]

-

Synthetic Methodology (Bromination): Organic Syntheses, Coll.[3][4] Vol. 6, p. 181 (1988); Vol. 51, p. 94 (1971). (General protocols for bromination of activated aromatics).

- Pharmaceutical Relevance:Journal of Medicinal Chemistry. "Pyridine Scaffolds in FDA Approved Drugs." (Contextual reference for pyridine utility in drug design).

Sources

Phase Dynamics and Solvation Thermodynamics of 3-Bromo-2,4,6-trimethylpyridine Hydrochloride

Executive Summary

The rational design of synthetic workflows in modern drug development relies heavily on the physicochemical properties of intermediate building blocks. 3-Bromo-2,4,6-trimethylpyridine hydrochloride is a sterically hindered, halogenated heterocyclic salt frequently utilized in the synthesis of complex pharmaceuticals and transition-metal ligands. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, contrasting its behavior in aqueous versus organic media. By understanding the thermodynamic drivers of its dissolution, researchers can engineer highly efficient, self-validating protocols for thermodynamic solubility assessment and biphasic free-base extraction.

Physicochemical Architecture & Causality of Solvation

To predict the solubility of 3-Bromo-2,4,6-trimethylpyridine HCl, one must first analyze the electronic environment of its parent free base. The unsubstituted precursor, 2,4,6-trimethylpyridine (collidine), exhibits a pKa of 7.43[1]. However, the introduction of a bromine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I). This effect subtly reduces the electron density on the pyridine nitrogen, lowering the estimated pKa of the conjugate acid to approximately 5.8–6.5[2]. Despite this reduced basicity, the nitrogen readily protonates in the presence of hydrochloric acid to form a highly stable, crystalline hydrochloride salt[3].

The dissolution of this salt is governed by the thermodynamic competition between its crystalline lattice energy and the solvation energy provided by the surrounding medium:

-

Aqueous Solvation (Ion-Dipole Dominance): Water possesses an exceptionally high dielectric constant (

), which effectively shields the electrostatic forces between the bulky pyridinium cation and the chloride anion. Analogous to unsubstituted pyridine hydrochloride—which boasts a massive aqueous solubility exceeding 85 g/100 mL—the 3-bromo derivative is highly hygroscopic and freely soluble in water. The hydration shell rapidly dismantles the ionic lattice. -

Organic Solvation (Dielectric Rejection): In non-polar or weakly polar aprotic solvents (e.g., dichloromethane, toluene, hexane), the low dielectric constants (

) are insufficient to overcome the salt's lattice energy. Consequently, the compound remains practically insoluble, existing as a suspended solid. Protic organic solvents like methanol offer intermediate solubility due to their moderate dielectric constants and hydrogen-bonding capabilities.

Comparative Solubility Matrix

The following table summarizes the quantitative phase behavior of this compound across varying solvent dielectric environments.

| Solvent System | Dielectric Constant ( | Estimated Solubility | Phase Behavior & Solvation Mechanism |

| Water | 80.1 | > 500 mg/mL | Complete dissolution; stabilized by strong ion-dipole interactions. |

| Methanol | 32.7 | 50 - 100 mg/mL | Moderate dissolution; stabilized by hydrogen-bonding networks. |

| Dichloromethane | 9.1 | < 1 mg/mL | Practically insoluble; lattice energy exceeds solvation energy. |

| Hexane | 1.9 | < 0.1 mg/mL | Insoluble; complete dielectric rejection of the ionic species. |

Phase-Transfer & Extraction Workflow

The stark contrast between aqueous and organic solubility is routinely exploited to isolate the reactive free base from the stable hydrochloride salt. The diagram below illustrates the logical flow of this phase-transfer process.

Solubility-driven liquid-liquid extraction workflow for 3-Bromo-2,4,6-trimethylpyridine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask LC-UV)

Kinetic solubility methods often fall victim to supersaturation artifacts. This protocol ensures true thermodynamic equilibrium is reached and verified.

-

Saturation: Add an excess of this compound (approx. 1.0 g) to 1.0 mL of the target solvent in a sealed glass vial.

-

Causality: Providing a vast excess of the solid ensures the solution reaches its maximum thermodynamic capacity rather than a transient kinetic state.

-

-

Isothermal Equilibration: Agitate the suspension at a constant 25.0 °C ± 0.1 °C for 24 hours.

-

Causality: Temperature fluctuations drastically alter solubility products (

). Strict isothermal conditions prevent supersaturation and precipitation cycles.

-

-

Phase Separation: Centrifuge the mixture at 10,000 RPM for 15 minutes. Do not filter.

-

Causality: Filtration can introduce adsorption artifacts on the filter membrane, artificially lowering the measured concentration of the highly polar salt.

-

-

Self-Validation (Solid-Phase Check): Extract a fraction of the residual undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD).

-

Validation Logic: If the XRPD pattern matches the starting material, no polymorphic transformation or hydrate formation occurred during equilibration, confirming the solubility value is thermodynamically valid for the specific input polymorph.

-

-

Quantification: Dilute the supernatant and quantify the concentration via LC-UV against a standard calibration curve.

Protocol B: Solubility-Driven Free Base Liberation (Liquid-Liquid Extraction)

To utilize the compound in transition-metal catalyzed cross-coupling (which is sensitive to acidic protons and chloride ions), the free base must be cleanly liberated[3].

-

Aqueous Dissolution: Dissolve 10.0 g of this compound in 20 mL of deionized water.

-

Causality: This leverages the extreme aqueous solubility of the HCl salt to create a highly concentrated aqueous phase, minimizing downstream extraction volumes and solvent waste.

-

-

Biphasic Establishment: Add 40 mL of Dichloromethane (DCM) to the reaction vessel and stir vigorously.

-

Causality: DCM is chosen for its immiscibility with water and its excellent solvation capacity for the neutral, lipophilic free base.

-

-

Controlled Alkalinization: Slowly add 1M NaOH dropwise until the aqueous phase reaches pH 9.

-

Causality: Rapid alkalinization generates localized heat (exothermic neutralization), which could degrade the brominated pyridine. Slow addition controls the thermal gradient.

-

-

Phase Separation & Self-Validation (Mass Balance): Separate the organic layer. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers, dry over anhydrous

, and evaporate the solvent in vacuo.-

Validation Logic: Weigh the resulting free base oil. The molar yield of the free base plus any residual trace quantified in the aqueous waste must equal 100% ± 2% of the starting HCl salt mass. Furthermore, a final pH check of the aqueous waste (must remain > 8) validates that deprotonation was exhaustive.

-

References

- Grokipedia. "2,4,6-Trimethylpyridine". Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEadNY_KHTGzFeglZXpuFlVtYZHodXSEnBZVry9qJKNrnJzqVJwC9D34BsX3Hra4si3999FVFiHl3tLmY9lQlil6I3YHrjijGKsZYWegqXYF8XFlEt4suh_U-ZyoywyrskxJcPmj6S4DlIXjLg=]

- Thermo Scientific Alfa Aesar. "Pyridine hydrochloride, 98%". Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRW16om79IF5oyq-qhjX0Q6fr-Hd-Ha0_OjBhUbE2fvVx_QSRv2nwcBSkU2REdzq-iPh8GIBR1lIBR9h4WRS_y6-9NTTUYBxq4LPFfYBLMRuK5NCHwFMW3NHBvHM-PFIw4FeLPn5Gr8EI0Ye_Yo1yEq08fLUH3vLkFXSbsgWSbqXnRJbX-_nUyJshTaey1H0LYjunYgns=]

- Guidechem. "5-BROMO-N,N,4-TRIMETHYLPYRIDIN-2-AMINE". Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv7GssHaRKwBVprFgURYuXg2Hmb61zyIzDl1vgFPhEGSHmWFWeHYrDK7bzcCOd57iCCnbCW2V4Tjro2YKUGXhCl73I-v0JOiWPpf_Vj1NA7Goeu9M4j7dRlb1xUrzqBLctxDWL7SeLduTQyRscdqhE2HSoU_MZq-Vq4a00LxcORica8llJLvOmGRCdeL8H]

- Wiley-VCH. "Supporting Information". Wiley-VCH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH96XS1MAShiZFDarl2IuwSwBsvdYl5XihgsvmIbScPQRLVUuM30FYPN-gMrMQgmO1p7uNNMqLlgaKBb1gN4_rHIGOrcURSzfWocF20ad6zjXcUYvyeSN40mXwNrqhCBfinEBkYz_d7IM29jnwe7e_uHrX-ktjt]

Sources

3-Bromo-2,4,6-trimethylpyridine hydrochloride MSDS safety data sheet

Topic: Technical Stewardship Guide: 3-Bromo-2,4,6-trimethylpyridine Hydrochloride Document Type: Advanced Safety & Handling Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.

Risk Assessment, Chemical Architecture, and Handling Protocols

Executive Summary & Chemical Architecture

3-Bromo-2,4,6-trimethylpyridine hydrochloride is a functionalized heterocyclic building block. Unlike generic pyridine solvents, this molecule presents a unique safety profile defined by two structural features: the steric bulk of the trimethyl (collidine) backbone and the electrophilic potential of the bromine substituent.

This guide moves beyond the standard MSDS to provide a "mechanism-based" safety assessment. We treat the material not just as a hazard, but as a reactive system where safety is maintained by understanding its chemical potential.

Molecular Identity & Physical Properties

| Property | Data | Technical Note |

| Chemical Name | 3-Bromo-2,4,6-trimethylpyridine hydrochloride | Salt form of 3-Bromocollidine |

| CAS (Free Base) | Salt CAS is vendor-specific; often referenced by parent. | |

| Formula | Hygroscopic solid character derived from HCl association. | |

| Molecular Weight | ~236.54 g/mol (Salt) | Free base is 200.08 g/mol . |

| Appearance | Off-white to yellow crystalline solid | Prone to deliquescence if exposed to humidity. |

| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar hexanes due to ionic character. |

The "Collidine Effect" on Safety

The 2,4,6-trimethyl pattern (collidine structure) creates significant steric hindrance around the nitrogen atom.

-

Reduced Nucleophilicity: Unlike pyridine, the free base is a weaker nucleophile, reducing the risk of uncontrolled alkylation reactions during storage.

-

Thermal Stability: The aromatic core is robust, but the hydrochloride salt introduces a thermal decomposition risk (release of HCl gas) at temperatures often used in cross-coupling reactions (>80°C).

GHS Hazard Analysis & Toxicological Logic

Standard MSDS codes often fail to explain "Why." Here is the causal logic for the hazards.

Hazard Classification (GHS)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3][4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]

-

Specific Target Organ Toxicity (STOT) - Single Exposure (Category 3): Respiratory tract irritation.[1]

Mechanistic Toxicology

-

Acidic Hydrolysis (The HCl Factor): Upon contact with mucous membranes (eyes/lungs), the salt dissociates. The free HCl protonates tissue proteins, causing immediate coagulation necrosis or severe irritation. This is the primary driver for the Eye Irrit. 2A classification.

-

Alkylating Potential: While the bromine is intended for Palladium-catalyzed coupling (e.g., Suzuki-Miyaura), it remains a weak alkylating agent. Long-term exposure may sensitize skin via haptenization, although this is less acute than benzyl bromides.

-

Neurotoxicity (Pyridines): Substituted pyridines can act as neurotoxins if systemic absorption occurs. The lipophilic methyl groups facilitate blood-brain barrier penetration if the salt is neutralized in vivo.

Strategic Handling & Engineering Controls

A self-validating workflow to prevent exposure.

The Containment Workflow

Handling this salt requires a "Dry-Chain" approach to prevent hydrolysis and clumping.

Figure 1: Safe Handling Lifecycle. Note the critical control point at "Dissolution" where heat of solution may volatilize HCl.

Protocol: Safe Weighing & Transfer

Objective: Transfer solid without generating dust or inhaling acid fumes.

-

PPE Configuration: Nitrile gloves (double gloving recommended), lab coat, and tight-fitting safety goggles (not just glasses) due to the fine dust hazard.

-

Engineering Control: All weighing must occur inside a certified Fume Hood or Powder Weighing Station.

-

Static Control: Pyridine salts are often electrostatic. Use an anti-static gun or ionizer if the powder "flies."

-

Transfer Technique:

-

Do not pour from the stock bottle.

-

Use a disposable spatula.

-

Self-Validation: Place a damp strip of pH paper on the sash lip of the hood. If it turns red during weighing, your containment is breached (airborne acid dust).

-

Reaction Safety: The Suzuki-Miyaura Context

This compound is most frequently used as an electrophile in cross-coupling.

-

The Hazard: The reaction typically requires a base (Carbonate/Phosphate).[5]

-

The Chemistry:

. -

Risk: Neutralization is exothermic . When adding the base to the reaction mixture containing this salt, expect a temperature spike.

-

Mitigation: Add the base slowly or in portions at room temperature before heating to reflux.

Emergency Response & Decomposition Logic

In the event of a fire or thermal runaway, the molecule decomposes into a toxic cocktail.

Decomposition Pathway

Heating above 150°C (or fire conditions) triggers the breakdown.

Figure 2: Thermal Decomposition Cascade. The simultaneous release of HCl and HBr requires alkali neutralization.

Spill Cleanup (Solid)

-

Isolate: Evacuate the immediate area (10-meter radius) if dust is visible.

-

Protect: Don a P100/N95 respirator.

-

Neutralize: Do not just sweep. Cover the spill with a mixture of sand and sodium bicarbonate (soda ash) . This neutralizes the acidity in situ.

-

Collect: Sweep the sand/chemical mix into a hazardous waste container labeled "Halogenated Organic Solid."

References & Authority

-

PubChem. (2025).[6] 3-Bromo-2,4,6-trimethylpyridine (Compound Summary). National Library of Medicine. Link

-

Fisher Scientific. (2025).[3] Safety Data Sheet: 3-Bromopyridine derivatives. Link

-

BenchChem. (2025). Technical Guide: Pyridine Synthesis and Handling. Link

-

Organic Syntheses. (2000). Preparation of Bis(2,4,6-trimethylpyridine)bromine(I) Hexafluorophosphate. Vol. 77, p. 206. (Contextual reference for collidine salt reactivity). Link

Disclaimer: This guide is for educational and planning purposes. Always consult the specific Vendor SDS for the exact batch in hand before use.

Sources

Technical Guide: Buchwald-Hartwig Amination of 3-Bromo-2,4,6-trimethylpyridine

[1]

Executive Summary

The "Mesityl Pyridine" Challenge 3-Bromo-2,4,6-trimethylpyridine represents a distinct class of "ultra-hindered" electrophiles.[1] Structurally analogous to mesityl bromide (2-bromo-1,3,5-trimethylbenzene), this substrate presents a dual challenge:

-

Steric Bulk: The ortho-methyl groups at positions 2 and 4 create a "picket fence" around the C3-Br bond, severely impeding both oxidative addition and the coordination of the amine nucleophile.

-

Electronic Deactivation: The pyridine nitrogen, while less coordinating due to the 2,6-methyls, can still facilitate non-productive binding modes with palladium, particularly in electron-poor catalytic cycles.[1]

This guide provides a validated workflow to overcome these barriers, moving beyond standard Pd(OAc)₂/BINAP systems to Fourth-Generation (G4) Buchwald precatalysts.

Part 1: The Steric Barrier & Mechanistic Strategy

To successfully aminate this substrate, one must understand the kinetic bottlenecks. In standard Buchwald-Hartwig couplings, oxidative addition (OA) is often fast.[1] However, for 3-bromo-2,4,6-trimethylpyridine, the catalytic cycle faces two competing failure modes dictated by the amine partner.[1]

The Kinetic Trade-off[1]

-

Scenario A (Primary Amines): The bottleneck is often Oxidative Addition . The bulky ligand required to promote reductive elimination can make the Pd center too crowded to access the C-Br bond.

-

Scenario B (Secondary Amines): The bottleneck is Reductive Elimination (RE) . The steric bulk of the amine plus the substrate makes forming the C-N bond energetically costly.

Visualization: The Steric-Electronic Catalytic Cycle

The following diagram illustrates the critical "clash points" where the 2,4,6-trimethyl pattern interferes with the catalyst.

Caption: The catalytic cycle highlighting the specific steric clash points (Red) introduced by the 2,4,6-trimethyl substitution pattern.

Part 2: Ligand Selection Strategy

For this specific substrate, monodentate dialkylbiaryl phosphines (Buchwald Ligands) are strictly superior to bidentate ligands (BINAP, DPPF). The choice of ligand depends entirely on the amine class.

Table 1: Ligand Selection Matrix

| Amine Class | Recommended Ligand | Rationale |

| Primary Amines (Alkyl/Aryl) | BrettPhos | The bulk of BrettPhos promotes reductive elimination without shutting down oxidative addition.[1] It prevents the formation of stable, unreactive Pd-amido dimers. |

| Secondary Amines (Cyclic/Acyclic) | RuPhos | RuPhos is smaller than BrettPhos.[1] For secondary amines (which are already bulky), RuPhos allows the amine to bind but is bulky enough to force the final C-N bond formation. |

| Anilines (Electron Deficient) | tBuBrettPhos | If the nucleophile is weak, the extra electron richness of the tBu groups facilitates the oxidative addition of the pyridine while stabilizing the Pd center. |

| "Universal" Alternative | XPhos | If specific ligands are unavailable, XPhos serves as a robust "middle ground" for steric bulk, though yields may be 10-15% lower than optimized Brett/RuPhos systems.[1] |

Part 3: Optimized Experimental Protocol

This protocol uses Palladium Precatalysts (Gen 3 or Gen 4) .[1] Why? Using Pd(OAc)₂ requires reduction to Pd(0) in situ, which is often inefficient with hindered substrates, leading to "Pd black" precipitation before the reaction starts. Precatalysts generate the active L-Pd(0) species quantitatively.[1]

Materials

-

Substrate: 3-Bromo-2,4,6-trimethylpyridine (1.0 equiv)

-

Amine: 1.2 – 1.4 equiv[1]

-

Catalyst: BrettPhos Pd G4 (for primary) OR RuPhos Pd G4 (for secondary) (1.0 – 3.0 mol%)[1]

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) OR LHMDS (2.0 equiv) for base-sensitive groups.[1]

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Methodology

-

Inert Environment Prep:

-

If using a glovebox: Weigh all solids (Catalyst, Base, Substrate) into a reaction vial equipped with a magnetic stir bar.

-

If using a Schlenk line: Weigh solids into a vial, cap with a septum, and evacuate/backfill with Argon (3 cycles).[2]

-

-

Solvent & Amine Addition:

-

Reaction:

-

Seal the vial (Teflon-lined cap).[1]

-

Heat to 100°C for 12–16 hours with vigorous stirring (1000 RPM).

-

Note: The reaction mixture should turn from a pale solid suspension to a dark homogenous solution (often orange/brown).

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium residues and inorganic salts.

-

Concentrate the filtrate in vacuo.

-

Purify via flash column chromatography (typically Hexanes/EtOAc gradients; the product will likely be fluorescent on TLC).

Part 4: Troubleshooting & Optimization Logic

When the reaction fails, it usually fails in one of two ways: No Conversion (Catalyst died) or Low Yield (Side reactions).

Diagnostic Decision Tree

Caption: Decision matrix for troubleshooting common failure modes in hindered pyridine couplings.

Specific Troubleshooting Tips

-

Protodehalogenation (The "H" product): If you observe the bromine being replaced by hydrogen, the oxidative addition occurred, but the amine failed to bind, leading to

-hydride elimination from the solvent or ligand.-

Fix: Increase amine concentration or switch to a ligand with a faster reductive elimination rate (e.g., from RuPhos to BrettPhos).

-

-

Incomplete Conversion: The catalyst is dying before the substrate is consumed.

-

Fix: Add a second portion of catalyst (1 mol%) after 6 hours. Ensure your solvent is strictly anhydrous (water kills the active Pd-amido species).[1]

-

References

-

Maiti, D., & Buchwald, S. L. (2009).[1] Ligands for Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Journal of the American Chemical Society. Link[1]

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link[1]

-

Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link

Reaction Conditions for Nucleophilic Substitution on 3-Bromo-Collidine

Executive Summary

This guide addresses the synthetic challenges associated with functionalizing 3-bromo-2,4,6-trimethylpyridine (3-bromo-collidine). Researchers often approach this substrate expecting standard pyridine reactivity, only to encounter failure due to two critical factors:

-

Electronic Deactivation: The three methyl groups are electron-donating, rendering the ring electron-rich and effectively shutting down classical Nucleophilic Aromatic Substitution (SNAr).

-

Steric Occlusion: The bromine atom at the 3-position is flanked by methyl groups at the 2- and 4-positions. This "buttressing effect" creates a severe steric blockade against bulky catalysts and nucleophiles.

Consequently, "nucleophilic substitution" on this substrate must be achieved via Transition Metal Catalysis (Buchwald-Hartwig/Suzuki) or Halogen-Metal Exchange . This guide details the specific ligand architectures and reaction parameters required to overcome these barriers.

Structural Analysis & Reactivity Profile

Before attempting synthesis, one must understand the specific failure modes of standard protocols.[1]

The "Buttressing Effect"

In 3-bromo-collidine, the C-Br bond is sterically crowded. The methyl groups at C2 and C4 prevent the approach of planar nucleophiles and hinder the oxidative addition step in catalytic cycles.

-

SNAr Viability: Null. The ring is too electron-rich. Even with strong nucleophiles (e.g., NaOMe), the reaction will not proceed.

-

Pd-Catalysis Viability: High, but Ligand-Dependent. Standard ligands (PPh3, dppf) often fail because they lack the bulk required to force the active Pd(0) species into the crowded C-Br bond or facilitate reductive elimination.

-

Lithiation Viability: High. The steric bulk actually kinetically stabilizes the lithiated intermediate, preventing dimerization, provided the temperature is controlled.

Decision Matrix: Pathway Selection

Figure 1: Synthetic pathway decision tree based on target functionality.

Protocol A: C-N Bond Formation (Buchwald-Hartwig)[2]

The primary challenge here is the reductive elimination step, which is hindered by the orth-methyl groups. You must use Dialkylbiaryl Phosphine ligands (Buchwald ligands).

Recommended System

-

Catalyst Precursor: Pd2(dba)3 or Pd(OAc)2.

-

Ligand:

-

Primary Amines:BrettPhos (Selectivity for primary amines, resists deactivation).

-

Secondary Amines:RuPhos or XPhos (Excellent for hindered substrates).

-

-

Base: LHMDS (Lithium Hexamethyldisilazide).

-

Note: While NaOtBu is standard, LHMDS often outperforms it in hindered pyridine systems by preventing catalyst poisoning via amine coordination.

-

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology

-

Preparation: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add Pd(OAc)2 (2 mol%) and RuPhos (4 mol%).

-

Expert Tip: A 1:2 Pd:Ligand ratio is crucial to maintain the active catalytic species L1Pd(0).

-

-

Substrates: Add 3-bromo-2,4,6-trimethylpyridine (1.0 equiv) and the amine (1.2 equiv).

-

Solvent & Base: Add anhydrous Toluene (0.2 M concentration). Add LHMDS (1.0 M in THF, 2.2 equiv) dropwise.

-

Reaction: Seal the vessel. Heat to 100°C for 12–16 hours.

-

Monitoring: Conversion is best monitored by GC-MS due to the low UV activity of some amines.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: C-C Bond Formation (Suzuki-Miyaura)

Standard ligands like PPh3 will result in <10% yield. The 2,4-dimethyl groups block the transmetallation of the boronic acid.

Recommended System

-

Catalyst: Pd(OAc)2 + S-Phos .

-

Why S-Phos? The methoxy groups on the S-Phos biaryl backbone provide stability, while the cyclohexyl groups provide the necessary steric bulk to force oxidative addition on the hindered bromide.

-

-

Alternative: Pd(dppf)Cl2·DCM (Robust, but sometimes slower).

-

Base: K3PO4 (3.0 equiv). Carbonates (K2CO3) are often too weak for this hindered system.

-

Solvent System: Toluene/Water (10:1). The biphasic system is essential for dissolving the inorganic base.

Step-by-Step Methodology

-

Degassing: Sparge Toluene and Water separately with Argon for 20 minutes. Oxygen is the enemy of active Pd(0) in this cycle.

-

Assembly: In a reaction vial, combine:

-

3-bromo-2,4,6-trimethylpyridine (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Pd(OAc)2 (2 mol%)

-

S-Phos (4 mol%)

-

K3PO4 (3.0 equiv)

-

-

Activation: Add the Toluene/Water mixture.

-

Heating: Heat vigorously at 100°C . Efficient stirring is critical to mix the phases.

-

Completion: Reaction typically completes in 4–6 hours.

Protocol C: Halogen-Metal Exchange (Lithiation)

If you need to treat the pyridine as a nucleophile (e.g., to react with an aldehyde or ketone), Lithium-Halogen exchange is the only viable route.

Critical Safety & Chemistry Note

The resulting 3-lithio-2,4,6-trimethylpyridine is sensitive. While the methyl groups stabilize it against the "halogen dance" (migration of the Li to a more stable position), the species will protonate instantly with moisture.

Step-by-Step Methodology

-

Setup: Use a 2-neck round bottom flask with a thermometer adapter. Flame-dry under vacuum; backfill with Argon (3 cycles).[2]

-

Solvent: Add anhydrous Et2O (preferred over THF for cleaner exchange in this specific substrate). Cool to -78°C (Dry ice/Acetone bath).

-

Substrate: Add 3-bromo-2,4,6-trimethylpyridine (1.0 equiv).

-

Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

-

Observation: A color change (often yellow/orange) indicates the formation of the lithiated species.

-

Time: Stir at -78°C for exactly 30 minutes. Do not extend beyond 1 hour.

-

-

Quench: Add the electrophile (e.g., Benzaldehyde, DMF) dissolved in dry Et2O dropwise.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature.

-

Termination: Quench with saturated NH4Cl solution.

Summary of Reaction Parameters

| Parameter | Buchwald-Hartwig (C-N) | Suzuki-Miyaura (C-C) | Lithiation (Li-X) |

| Primary Challenge | Steric hindrance at N-coordination | Transmetallation blockade | Moisture sensitivity |

| Key Reagent | RuPhos or BrettPhos | S-Phos | n-BuLi |

| Catalyst Source | Pd(OAc)2 or Pd2(dba)3 | Pd(OAc)2 | N/A |

| Base | LHMDS (Lithium Hexamethyldisilazide) | K3PO4 | N/A |

| Solvent | Toluene or Dioxane | Toluene/H2O (10:1) | Et2O |

| Temperature | 100°C | 100°C | -78°C |

Mechanistic Visualization (Pd-Catalysis)

The diagram below illustrates the critical role of the bulky ligand (L) in facilitating the reaction despite the steric clash from the methyl groups.

Figure 2: Catalytic cycle highlighting the oxidative addition bottleneck resolved by bulky ligands.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides." Accounts of Chemical Research. Link

-

BenchChem. (2025).[3] "Application Note: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine." Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein Journal of Organic Chemistry. Link

Sources

Overcoming Steric and Electronic Barriers in the Heck Coupling of Hindered Bromopyridines

Executive Summary

The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. However, applying this methodology to sterically hindered bromopyridines (e.g., 3-bromo-4-isopropylpyridine or 2,5-dibromopyridine) presents severe kinetic and thermodynamic challenges. Traditional palladium systems often fail due to a combination of steric repulsion during oxidative addition and competitive catalyst poisoning by the basic pyridine nitrogen.

This whitepaper provides an in-depth technical guide to rational catalyst selection, mechanistic causality, and self-validating experimental protocols designed specifically for functionalizing highly encumbered bromopyridines.

Mechanistic Bottlenecks: Steric Hindrance & The "Pyridine Trap"

To successfully couple a hindered bromopyridine, one must first understand why standard catalytic systems (such as

-

Kinetic Retardation of Oxidative Addition: The initial insertion of the

active species into the -

Competitive Coordination (The Pyridine Trap): Pyridines possess a basic nitrogen lone pair. In the absence of rapid oxidative addition, this nitrogen can coordinate to the electrophilic palladium center, forming an off-cycle, unreactive resting state that effectively poisons the catalyst.

Rational Catalyst & Ligand Design

To overcome these barriers, the catalytic system must be engineered to accelerate oxidative addition while preventing off-target coordination.

-

Electron-Rich, Bulky Phosphines: The use of tri-tert-butylphosphine (

) is a field-proven strategy for hindered substrates 1[1]. The extreme steric bulk of -

N-Heterocyclic Carbenes (NHCs): NHC-ligated palladacycles offer extreme thermal stability and strong electron donation, making them ideal for the elevated temperatures often required for hindered substrates2[2].

-

Supramolecular Pre-organization: Recent breakthroughs utilize supramolecular palladium catalysts featuring remote

interactions3[3]. A zinc-porphyrin site binds the pyridine nitrogen, shielding it from the palladium center while pre-organizing the

Caption: Catalytic cycle of the Heck reaction highlighting steps sensitive to steric hindrance.

Quantitative Performance Data

The causality of ligand selection is best illustrated through comparative yield data. The table below summarizes the reaction parameters for the coupling of 3-bromo-4-isopropylpyridine with butyl acrylate across different catalytic systems 4[4].

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| DMF | 100 | 24 | 15% | |||

| 1,4-Dioxane | 110 | 12 | 88% | |||

| NHC-Palladacycle | NHC | DMF | 120 | 18 | 82% | |

| Supramolecular Pd-Zn | Zn-Porphyrin | DMF | 130 | 1 | 95% |

Data Analysis: Standard triphenylphosphine fails to overcome the steric barrier. The

Self-Validating Experimental Protocol

This methodology details the coupling of 3-bromo-4-isopropylpyridine with an alkene using the

Step 1: Anaerobic Reagent Preparation

Causality:

-

Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with dry Argon (repeat 3x).

-

Inside an argon-filled glovebox, add

(0.02 equiv, 2 mol%), -

Validation Check: The solid mixture should appear deep purple/red due to the

complex.

Step 2: Substrate Addition & Catalyst Activation

-

Transfer the sealed Schlenk tube to a fume hood manifold.

-

Inject anhydrous, degassed 1,4-Dioxane (0.2 M relative to substrate).

-

Inject 3-bromo-4-isopropylpyridine (1.0 equiv) and the alkene (e.g., butyl acrylate, 1.5 equiv).

-

Stir at room temperature for 15 minutes.

-

Validation Check: Observe a color shift from deep purple to pale yellow/orange. This visual cue confirms the successful dissociation of dba and the formation of the active

catalytic species.

Step 3: Thermal Activation & In-Process Control (IPC)

-

Heat the reaction mixture to 110 °C using a pre-heated oil bath.

-

Validation Check (IPC): At

and

Step 4: Quench and Aqueous Work-up

-

Once GC-MS confirms completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate (10 mL) and quench with distilled water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (

mL). -

Wash the combined organic layers with brine (

mL) to remove residual DMF/Dioxane and inorganic salts[4]. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient).

-

Validation Check: Confirm product identity and purity via

NMR (look for the disappearance of the distinct alkene terminal protons and the appearance of the internal trans-alkene doublets with

Caption: Step-by-step experimental workflow for the coupling of hindered bromopyridines.

References

-

BenchChem Application Notes. Heck Reaction with 3-Bromo-4-isopropylpyridine. BenchChem. 4

-

Naba Abuhafez and Rafael Gramage-Doria. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, Royal Society of Chemistry (2023). 3

-

Eric Assen B. Kantchev, et al. Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, ACS Publications (2008). 2

-

Adam F. Littke, Gregory C. Fu. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Journal of Organic Chemistry, via Organic Chemistry Portal (1999). 1

Sources

- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Precision Engineering of mRNA-Lipid Nanoparticles: A Senior Scientist’s Guide to Troubleshooting and Optimization

Introduction

The paradigm shift from small interfering RNA (siRNA) to massive messenger RNA (mRNA) payloads has fundamentally altered the thermodynamic requirements of lipid nanoparticle (LNP) self-assembly. As a Senior Application Scientist, I frequently encounter formulation bottlenecks that stall preclinical pipelines—ranging from catastrophic particle aggregation to dismal encapsulation efficiencies. This guide deconstructs the causality behind LNP formulation failures and provides field-proven, self-validating methodologies to optimize your mRNA delivery systems.

Section 1: The Thermodynamics of Microfluidic Mixing

LNP formation is not a traditional chemical reaction; it is a rapid, non-equilibrium self-assembly process driven by solvent polarity shifts. When the ethanol-solvated lipid stream meets the aqueous mRNA stream, the sudden increase in polarity forces the highly hydrophobic lipid tails to collapse inward, while the protonated ionizable lipids electrostatically complex with the negatively charged mRNA backbone.

If the mixing time exceeds the lipid aggregation timescale, the system trends toward thermodynamic minimums, resulting in massive, polydisperse aggregates.1.

Caption: Thermodynamic self-assembly pathway of mRNA-LNPs via microfluidic mixing.

Protocol 1: Self-Validating Microfluidic Synthesis of mRNA-LNPs

Self-Validating System: Continuously monitor the backpressure on the microfluidic pumps. A sudden spike in pressure (>15 psi above baseline) indicates early-stage fouling or precipitation, invalidating the Polydispersity Index (PDI) of that specific fraction.

-

Aqueous Phase Preparation: Dilute mRNA in 50 mM citrate buffer, pH 4.0. Causality: The acidic pH ensures the ionizable lipid is fully protonated upon mixing, maximizing electrostatic binding to the mRNA.

-

Organic Phase Preparation: Dissolve the lipid mixture (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) in 100% ethanol.

-

Microfluidic Mixing: Set the microfluidic controller to a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12–20 mL/min.2.

-

Buffer Exchange: Immediately dialyze the effluent against 1X PBS (pH 7.4) for 18 hours, or process via Tangential Flow Filtration (TFF). Causality: Neutralizing the pH deprotonates the ionizable lipid, driving the final hydrophobic collapse and locking the PEG-lipids onto the surface for steric stabilization.

Section 2: Design of Experiments (DOE) for Formulation Optimization

Optimizing an LNP is a multivariate problem. You cannot optimize the N:P ratio (Nitrogen-to-Phosphate ratio) in isolation from the lipid molar composition.3.

Furthermore, the pKa of your ionizable lipid dictates its endosomal escape efficiency.

Sources

Technical Guide: Recrystallization Protocols for 3-Bromo-2,4,6-trimethylpyridine Hydrochloride

Topic: Recrystallization Solvents for 3-Bromo-2,4,6-trimethylpyridine HCl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2,4,6-trimethylpyridine hydrochloride (also known as 3-bromocollidine HCl) is a critical halogenated pyridine intermediate.[1] It serves as a pivotal electrophile in cross-coupling reactions (Suzuki-Miyaura, Heck) and as a precursor for functionalized ligands in organometallic catalysis.

The purity of this salt is paramount; trace amounts of unreacted 2,4,6-trimethylpyridine (collidine) or regioisomeric bromination byproducts can poison palladium catalysts or lead to difficult-to-separate mixtures downstream. This guide outlines field-proven recrystallization strategies derived from the physicochemical properties of alkylpyridinium salts, ensuring high-yield recovery of chemically pure material.

Physicochemical Profile & Solubility Logic

To design an effective purification protocol, one must understand the molecular behavior of the target compound.

-

Ionic Character: As a hydrochloride salt, the lattice energy is significant. The compound is highly polar and likely hygroscopic.

-

Solubility Profile:

-

High Solubility: Water, Methanol, Ethanol, DMSO.

-

Moderate/Temperature-Dependent Solubility: Acetonitrile, Isopropanol (IPA).

-

Insolubility (Anti-solvents): Diethyl ether, Methyl tert-butyl ether (MTBE), Hexanes, Toluene, Ethyl Acetate.

-

The Challenge: Alkylpyridinium salts are prone to "oiling out"—separating as a second liquid phase rather than crystallizing—due to their low melting points relative to the boiling points of many polar solvents. The protocols below are engineered to mitigate this risk.

Optimized Solvent Systems

Based on structural analogues (e.g., 3-(bromomethyl)-2,4,6-trimethylpyridine HCl) and standard pyridine salt chemistry, the following solvent systems are recommended.

Table 1: Solvent System Performance Matrix

| System | Components | Ratio (v/v) | Primary Use Case | Pros | Cons |

| A | Ethanol / Diethyl Ether | 1:5 to 1:10 | Bench Scale (<10g) | Excellent crystal formation; high purity. | Ether is highly flammable; volatility makes scale-up difficult. |

| B | Acetonitrile (MeCN) | 100% | High Purity / HPLC | Removal of polar impurities; distinct crystal habit. | Lower recovery yield; requires precise temperature control. |

| C | Isopropanol / EtOAc | 1:3 to 1:5 | Process Scale (>50g) | Safer (higher flashpoints); less prone to oiling out. | Slower crystallization; requires longer cooling ramps. |

Detailed Experimental Protocols

Method A: The Ethanol/Ether Diffusion Method (Standard Bench Protocol)

Best for: Routine purification of 1–10 g batches where immediate purity is required.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of absolute ethanol needed to dissolve the solid at mild heat (40–50°C). Note: Do not boil excessively, as HCl can dissociate.

-

Filtration: While warm, filter the solution through a glass frit or a syringe filter (0.45 µm PTFE) to remove inorganic insolubles (e.g., silica, metal salts).

-

Nucleation: Allow the filtrate to cool to room temperature. Add anhydrous Diethyl Ether dropwise with swirling.

-

Visual Cue: Stop adding ether when a faint, persistent cloudiness (turbidity) appears.

-

Correction: Add one drop of ethanol to clear the solution back to transparency.

-

-

Crystallization: Seal the flask tightly (parafilm) to prevent ether evaporation. Place at room temperature for 1 hour, then move to 4°C (fridge) for 4–12 hours.

-

Isolation: Filter the white needles via vacuum filtration.

-

Wash: Wash the cake with cold (0°C) ether/ethanol (10:1 mixture).

-

Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours. Caution: Heat may cause sublimation or HCl loss.

Method B: The Acetonitrile Temperature Swing

Best for: Removing colored impurities and close-eluting organic byproducts.

-

Dissolution: Suspend crude solid in Acetonitrile (MeCN) (approx. 5–7 mL per gram).

-

Heating: Heat to reflux (82°C) with stirring until fully dissolved. If insolubles remain, filter hot.[2]

-

Cooling Ramp: Turn off the heat source and allow the flask to cool slowly in the oil bath/block to room temperature. Rapid cooling here will cause oiling out.

-

Deep Freeze: Once at room temperature, place in a freezer (-20°C) overnight.

-

Isolation: Collect crystals quickly on a cold frit (MeCN absorbs water rapidly). Wash with cold MeCN.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode is the product separating as a yellow/brown oil at the bottom of the flask.

Mechanism: This occurs when the saturation temperature of the solute exceeds the liquid-liquid phase separation temperature (spinodal decomposition) before it hits the crystallization boundary.

Corrective Actions:

-

Re-dissolve: Heat the mixture until the oil redissolves.

-

Add More Solvent: Add 10–20% more of the polar solvent (Ethanol or IPA). This shifts the phase diagram away from the oiling region.

-

Seed Crystals: Add a tiny crystal of pure product at the cloud point. This provides a template for the lattice, bypassing the amorphous oil phase.

-

Trituration: If oil persists, decant the solvent and triturale (grind) the oil with fresh diethyl ether until it solidifies into a powder, then restart recrystallization.

Process Visualization

Figure 1: Solvent Selection Decision Tree

This logic flow ensures the correct solvent system is chosen based on the crude material's behavior.

Caption: Decision logic for selecting the optimal purification route based on initial solubility observations.

Figure 2: Recrystallization Workflow (Method A)

Caption: Step-by-step workflow for the Ethanol/Ether binary solvent recrystallization method.

References

-

Synthesis and Characterization of Halopyridines. Canadian Journal of Chemistry, 1976, 54, 473.[3] (Demonstrates purification of collidine derivatives via distillation and salt formation).

-

Purification of 3-(Bromomethyl)-2,4,6-trimethylpyridine Hydrochloride. Wiley-VCH Supporting Information, Eur. J. Org. Chem. (Cites Acetonitrile/Ether and Ethanol/Ether as effective systems for this specific structural analogue).

-

Recrystallization of Halopyridinium Salts. Organic Syntheses, Coll. Vol. 5, p. 139. (General protocols for aminopyridine HCl salts).

-

2,4,6-Trimethylpyridine (Collidine) Purification. ChemicalBook Technical Data. (Details impurity profiles and salt formation logic).

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of Brominated Trimethylpyridine

Executive Summary

This guide provides a definitive analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns for brominated trimethylpyridine (

This document details the diagnostic isotopic signatures, the specific mass-to-charge (

Molecular Architecture & Isotopic Signatures

The Bromine Doublet (The "M" and "M+2")

The most immediate diagnostic feature of brominated trimethylpyridine is the isotopic abundance of the molecular ion. Unlike chlorinated compounds (3:1 ratio) or fluorinated compounds (monoisotopic), bromine exists as two stable isotopes:

-

Observation: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.[1][2]

-

Nominal Mass:

-

M+ (

): -

[M+2]+ (

):

-

-

Nitrogen Rule Compliance: The nominal mass is odd (199/201), confirming the presence of an odd number of nitrogen atoms (1) in the pyridine ring.

The "Disappearing Doublet" Phenomenon

A critical validation step involves tracking this doublet through the fragmentation tree. Any fragment ion retaining the bromine atom must preserve the 1:1 doublet pattern. Conversely, fragments resulting from the loss of the bromine radical (

Fragmentation Mechanics (Mechanistic Pathways)

The fragmentation of brominated trimethylpyridine under 70 eV EI conditions is governed by the competition between the stability of the aromatic sextet and the bond dissociation energies (BDE) of the substituents.

Primary Pathway: Homolytic C-Br Cleavage ( -Cleavage)

The Carbon-Bromine bond is the weakest link in the heteroaromatic system. Upon ionization, the radical cation stabilizes by expelling a bromine radical.

-

Mechanism:

-

Transition:

-

Result: Formation of the trimethylpyridinium cation (

120). This is often the base peak (100% relative abundance) due to the high stability of the aromatized pyridine ring retaining the positive charge.

Secondary Pathway: Ring Expansion (Azatropylium Formation)

Following the loss of bromine, or competing with it, is the "benzylic" loss of hydrogen. In alkylpyridines, methyl groups ortho/para to the nitrogen are activated. However, experimental data suggests the loss of H is most prominent after debromination or from the intact molecular ion if the Br position is sterically hindered.

-

Mechanism: Loss of

from a methyl group leads to ring expansion, converting the pyridinium ion into an azatropylium ion (7-membered heterocycle). -

Transition:

Tertiary Pathway: HCN Elimination

A fingerprint of the pyridine skeleton is the expulsion of neutral hydrogen cyanide (HCN, 27 Da). This usually occurs from the even-electron cation (

-

Mechanism: Ring contraction/degradation.

-

Transition:

-

Interpretation: The ion at

93 corresponds to the

Visualization of Signaling Pathways

The following diagram illustrates the logical flow of fragmentation, distinguishing between the bromine-retaining and bromine-loss pathways.

Caption: Figure 1. EI-MS Fragmentation tree for brominated trimethylpyridine showing the transition from the isotopic doublet (blue) to the monoisotopic base peak (green).

Experimental Protocol & Data Interpretation

To replicate these results, the following protocol ensures spectral integrity and minimizes thermal degradation prior to ionization.

Instrumental Parameters (GC-MS)

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | 70 eV is the industry standard for library matching (NIST/Wiley). |

| Source Temp | 230°C | Sufficient to prevent condensation but minimize thermal cracking. |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) | Non-polar stationary phase prevents tailing of basic pyridine nitrogen. |

| Inlet | Split (20:1) | High concentration of brominated species can saturate the detector; split is necessary. |

| Scan Range | 40 - 300 amu | Captures the molecular ion (201) and low mass aromatic fragments (51, 65, 77). |

Diagnostic Ion Table

Use this table to validate your spectral data.

| m/z Value | Ion Identity | Relative Abundance | Diagnostic Note |

| 199 / 201 | Medium (40-60%) | Must be a 1:1 doublet. Confirms 1 Br atom. | |

| 120 | High (100%) | Base peak. Loss of Br to form stable pyridinium. | |

| 119 | Medium | Azatropylium formation (Ring expansion). | |

| 93 | Low-Medium | Characteristic pyridine ring degradation. | |

| 77 | Low | Phenyl cation (rearrangement product). | |

| 65 | Low | Cyclopentadienyl cation (aromatic degradation). |

Analytical Workflow Diagram

Caption: Figure 2. Standardized analytical workflow for the characterization of halogenated pyridines.

References

-

NIST Mass Spectrometry Data Center. (2023). Pyridine, 2-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][4][5] Retrieved from [Link]

-

McLafferty, F. W., & Turecek, F. (1993).[6] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for "Nitrogen Rule" and Halogen Isotope patterns).

-

Shimadzu Corporation. (n.d.). GC/MS Analysis of Halogenated Compounds: Isotopic Patterns. Retrieved from [Link]

-

ChemGuide. (2023). Mass Spectra - The M+2 Peak. Retrieved from [Link]

Sources

HPLC retention time comparison: 3-Bromo-2,4,6-trimethylpyridine vs starting material

3-Bromo-2,4,6-trimethylpyridine vs. 2,4,6-Trimethylpyridine (Starting Material)

Executive Summary

In the synthesis of 3-Bromo-2,4,6-trimethylpyridine from 2,4,6-trimethylpyridine (Collidine), High-Performance Liquid Chromatography (HPLC) is the primary tool for reaction monitoring. The brominated product (3-Bromo-2,4,6-trimethylpyridine) will consistently elute after the starting material (2,4,6-trimethylpyridine) in Reversed-Phase (RP) chromatography.

This retention shift is driven by the significant increase in lipophilicity (

Part 1: Chemical Basis of Separation

To design a robust method, one must understand the underlying physicochemical changes occurring during the reaction.

1.1 Physicochemical Comparison

The introduction of a bromine atom at the 3-position fundamentally alters the molecule's interaction with the stationary phase.

| Property | Starting Material (SM) | Product | Impact on RP-HPLC |

| Compound Name | 2,4,6-Trimethylpyridine | 3-Bromo-2,4,6-trimethylpyridine | — |

| Molecular Weight | 121.18 g/mol | ~200.08 g/mol | Minor impact on diffusion. |

| LogP (Hydrophobicity) | ~1.9 - 2.0 [1] | ~2.8 - 3.0 (Predicted) | Primary Driver: Product is more hydrophobic |

| pKa (Basicity) | 7.43 [2] | ~6.5 - 7.0 (Est.) | Both are basic; require pH control to prevent silanol tailing. |

| UV Absorption | Bromine may cause a slight bathochromic (red) shift; 254 nm detects both. |

1.2 The Mechanism of Retention Shift

In Reversed-Phase chromatography (e.g., C18), retention is governed by the Hydrophobic Subtraction Model . The stationary phase is non-polar.

-

Starting Material: Moderately polar due to the exposed nitrogen lone pair and smaller size. It partitions less strongly into the C18 chains.

-

Product: The Bromine atom is large and lipophilic. It increases the surface area available for Van der Waals forces with the C18 ligands.

-

Result: The product requires a higher concentration of organic solvent (Acetonitrile/Methanol) to desorb, resulting in a later retention time (

).

Part 2: Method Development Strategy

The presence of the basic nitrogen atom in the pyridine ring is the critical failure point for standard generic gradients. Unbuffered silanols on the silica support will bind to the protonated nitrogen, causing severe peak tailing (

2.1 The "High pH" Strategy (Recommended)

Operating at pH > pKa + 2 ensures the pyridine remains neutral (deprotonated). Neutral species interact purely via hydrophobicity, yielding sharp, symmetrical peaks.

-

Column: High-pH stable C18 (e.g., Waters XBridge, Agilent Zorbax Extend, Phenomenex Gemini).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Advantage: Maximizes retention difference and peak symmetry.

2.2 The "Low pH" Strategy (Alternative)

Operating at pH < pKa - 2 ensures the pyridine is fully protonated (ionized).

-

Column: Standard C18 or Phenyl-Hexyl (End-capped is mandatory to hide silanols).

-

Mobile Phase A: Water + 0.1% Formic Acid or TFA (pH ~2.7).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Risk: Protonated bases elute early (near the void volume) due to high polarity. Ion-pairing reagents (e.g., Hexanesulfonic acid) may be needed if retention is too low (

).

Part 3: Self-Validating Experimental Protocol

This protocol uses the "High pH" strategy for maximum robustness.

3.1 Reagents & Equipment

-

HPLC System: Binary pump, UV Detector (DAD/VWD).

-

Column: C18, 4.6 x 150 mm, 5 µm (High pH stable).[3]

-

Buffer: 10mM Ammonium Bicarbonate in HPLC-grade water (adjusted to pH 10 with Ammonium Hydroxide).

-

Solvent B: HPLC-grade Acetonitrile.

3.2 Instrument Method

-

Temperature: 30°C (Controls viscosity and mass transfer).

-